molecular formula C18H23NO3S B5669281 {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine

{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B5669281
M. Wt: 333.4 g/mol
InChI Key: IZTZTRUHYZXVKF-UHFFFAOYSA-N
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Description

{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine is an organic compound that features a combination of a methylsulfanyl group and a trimethoxyphenyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(methylsulfanyl)benzyl chloride and 3,4,5-trimethoxybenzylamine.

    Nucleophilic Substitution: The 4-(methylsulfanyl)benzyl chloride undergoes a nucleophilic substitution reaction with 3,4,5-trimethoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or toluene at a temperature range of 25-50°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the amine group to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies and the investigation of molecular recognition processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways or receptors.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science research.

Mechanism of Action

The mechanism of action of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)benzylamine: Similar in structure but lacks the trimethoxyphenyl group.

    3,4,5-Trimethoxybenzylamine: Similar in structure but lacks the methylsulfanyl group.

    4-(Methylsulfanyl)phenylacetic acid: Contains the methylsulfanyl group but has a carboxylic acid instead of an amine.

Uniqueness

The uniqueness of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. The presence of both the methylsulfanyl and trimethoxyphenyl groups provides a unique set of properties that can be exploited in scientific research and industrial applications.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-20-16-9-14(10-17(21-2)18(16)22-3)12-19-11-13-5-7-15(23-4)8-6-13/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTZTRUHYZXVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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